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Compound of Interest

3-(1-Amino-2-hydroxyethyl)-4-
Compound Name:
bromophenol

Cat. No.: B13594535

Get Quote

Compound Profile & Strategic Utility

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a multifunctional phenylglycinol derivative. Its
structure integrates three distinct reactive handles—a phenolic hydroxyl, an aryl bromide, and a
chiral amino-alcohol side chain—making it a linchpin for Diversity-Oriented Synthesis (DOS).

e Chemical Name: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

» Core Scaffold: 4-Bromophenol substituted at the meta position (relative to OH) with a 2-
aminoethanol moiety.

» Key Reactivity:

o Aryl Bromide (C-4): Primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to extend the carbon skeleton.

o Amino-Alcohol (C-3 side chain): A "chiral hook" for forming heterocycles (oxazolines,
morpholines) or mimicking transition states in protease inhibitors.
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o Phenol (C-1): Handle for etherification (solubility modulation) or intramolecular cyclization
to form benzoxazines.

Critical Application: Synthesis of Biaryl Complement
Factor D Inhibitors

A primary application of this intermediate is in the synthesis of biaryl ether or biaryl amine
pharmacophores found in Factor D inhibitors (used for ophthalmic and immune diseases). The
bromide allows the attachment of a heteroaryl tail, while the amino-alcohol mimics the serine
protease transition state.

Experimental Workflow: Pd-Catalyzed Cross-Coupling

Obijective: Couple the 4-bromophenol core with a boronic acid (R-B(OH)z2) while preserving the
sensitive amino-alcohol chirality.

Step 1: Strategic Protection (Orthogonal Strategy)

« Rationale: The free amine and phenol can poison Pd catalysts or lead to side reactions. We
use a Boc-protection for the amine and a TBDMS-protection for the phenol.

Protocol:

e Boc-Protection: Dissolve 10 mmol of starting material in THF/H20 (1:1). Add NaHCOs (2.5
eq) and Bocz20 (1.1 eq). Stir at RT for 4h.

o Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of the primary amine.

« Silyl Protection: To the crude N-Boc intermediate in DMF (0.5 M), add Imidazole (2.5 eq) and
TBDMS-CI (1.2 eq). Stir at 0°C

RT for 12h.

o Result:N-Boc-O-TBS-protected intermediate. This species is lipophilic and stable for
coupling.

Step 2: Suzuki-Miyaura Coupling
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e Reaction: Ar-Br + Ar'-B(OH)2
Ar-Ar'
Protocol:

e Setup: In a Schlenk flask, charge Protected Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),
and K2COs (3.0 eq).

e Catalyst: Add Pd(dppf)Cl2-CH2Clz (5 mol%).
e Solvent: Degas 1,4-Dioxane/Water (4:1) via sparging with Argon for 15 min. Add to flask.
e Reaction: Heat to 85°C for 6—12 hours.

o Note: The bulky substituents require elevated temperature; however, avoid >100°C to
prevent Boc thermolysis.

o Workup: Dilute with EtOAc, wash with brine, dry over Na=SOa. Purify via Flash
Chromatography (Hexane/EtOAC).

Advanced Application: Benzoxazine & Heterocycle
Formation

This intermediate is uniquely positioned to form 1,4-benzoxazines (privileged scaffolds in
anticoagulants and bronchodilators) via intramolecular cyclization.

Pathway Visualization (Graphviz)

Mechanism: 2-Step Annulation

3-(1-Amino-2-hydroxyethyl) | _Selectivity Control
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Figure 1: Synthetic pathway for converting the amino-phenol intermediate into a
pharmacologically active benzoxazine scaffold.

Protocol: One-Pot Cyclization to Benzoxazin-3-ones
¢ Acylation: Dissolve substrate (1.0 eq) in anhydrous Acetone. Add K2COs (2.0 eq).

» Addition: Dropwise add Chloroacetyl chloride (1.1 eq) at 0°C.

o Mechanism:[1][2] The amine is more nucleophilic than the phenol and reacts first to form
the

-chloroamide.
¢ Cyclization: Heat the mixture to reflux (56°C) for 4 hours.
o Mechanism:[1][2] The phenol (deprotonated by carbonate) attacks the
-carbon, displacing the chloride to close the 6-membered ring.

o Result: A 6-bromo-substituted benzoxazine, ready for further functionalization at the bromine
position.

Analytical & Quality Control Data

When sourcing or synthesizing this intermediate, verify purity using these specific markers.
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Analytical Method

Expected Signal /
Characteristic

Interpretation

HPLC (C18)

Retention Time ~3.5 min
(Gradient 10-90% ACN)

Single sharp peak. Impurities
often elute early (de-
brominated) or late (bis-

alkylated).

1H NMR (DMSO-ds)

6.8—7.5 ppm (Aromatic, 3H)

Check for specific splitting
pattern (d, dd, d) confirming
1,3,4-substitution.

1H NMR (Chiral)

3.8-4.2 ppm (Methine -CH-)

Integration must match 1H.
Shift indicates intact

stereocenter.

Mass Spec (ESI+)

[M+H]* = 232.0/ 234.0 (1:1

ratio)

Critical: Must show the
characteristic Bromine isotope
pattern (7°Br/21Br).

Safety & Handling Guidelines

e Hazards: This compound is an aminophenol and an aryl halide.

o Skin: Potential sensitizer. Causes irritation.[3]

o Eyes: Severe irritant.

o Systemic: Harmful if swallowed.[3][4] Aminophenols can induce methemoglobinemia.

o Storage: Store at 2—8°C under Argon. Phenols are prone to oxidation (turning pink/brown)

upon air exposure.

o Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
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Cyclization of Propargylic Carbamates. Journal of the American Chemical Society.
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e General Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed
Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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